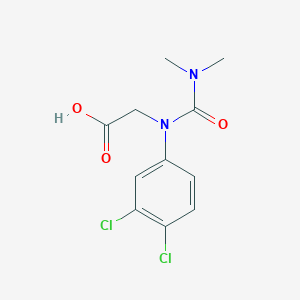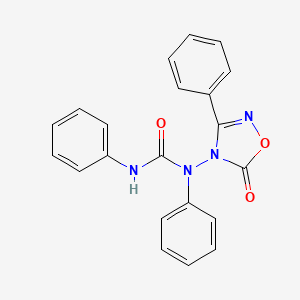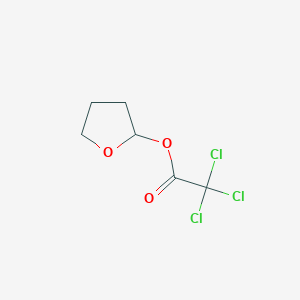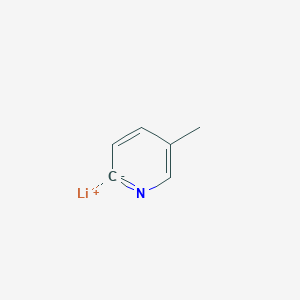![molecular formula C7H12N4O2S B14508325 N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide CAS No. 64002-08-0](/img/structure/B14508325.png)
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide is a compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide typically involves the reaction of thiazolidine derivatives with methyl isocyanate. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure consistent quality and high yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with mitogen-activated protein kinases (MAPKs) to modulate cellular signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in medicine, particularly as an antidiabetic agent.
Thiazole: A related compound with a similar heterocyclic structure, used in the synthesis of various pharmaceuticals and agrochemicals.
Imidazolidine: A five-membered ring compound similar to thiazolidine but containing nitrogen atoms instead of sulfur.
Uniqueness
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide is unique due to its specific functional groups and the combination of sulfur and nitrogen atoms in its structure
Eigenschaften
CAS-Nummer |
64002-08-0 |
|---|---|
Molekularformel |
C7H12N4O2S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
N-methyl-2-(methylcarbamoylimino)-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C7H12N4O2S/c1-8-5(12)10-7-11(3-4-14-7)6(13)9-2/h3-4H2,1-2H3,(H,8,12)(H,9,13) |
InChI-Schlüssel |
UTBLHUYAOCZVQY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N=C1N(CCS1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)


![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)


![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)



![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
